1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide
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Overview
Description
Indole derivatives, such as “1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Researchers have done many studies on the synthesis of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route d, DMAP plays a nucleophilic catalytic role .
Physical And Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Scientific Research Applications
Novel Synthesis Approaches
- A study reported the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction, highlighting innovative synthetic routes for similar compounds (M. Ziyaadini et al., 2011).
Biological Activity and Applications
- Research on biphenyl benzothiazole-2-carboxamide derivatives demonstrated their potential diuretic activity, suggesting therapeutic applications for compounds with similar structures (M. Yar & Zaheen Hasan Ansari, 2009).
- A computational study on the formation mechanism of spiro-heterocycles, involving indoline-2,3-dione, highlights the intricate reaction processes and potential for creating novel therapeutic agents (A. Siaka et al., 2017).
- Another study focused on the design-based synthesis of an indole acetamide derivative, exploring its anti-inflammatory properties through molecular docking and geometrical optimization studies, emphasizing the compound's relevance in drug discovery (F. H. Al-Ostoot et al., 2020).
Chemical and Structural Analysis
- The synthesis, spectroscopic, and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was detailed in a study, shedding light on the molecular structure and potential pharmaceutical applications of such compounds (F. H. Al-Ostoot et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3, thereby affecting the growth and survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide affects the lipid transport pathways in Mycobacterium tuberculosis . This disruption in lipid transport can lead to downstream effects such as impaired cell wall biosynthesis and reduced bacterial growth .
Pharmacokinetics
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has been reported to possess excellent pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide’s action include the inhibition of MmpL3, disruption of lipid transport, and reduced growth of Mycobacterium tuberculosis . These effects contribute to its antitubercular activity .
Future Directions
properties
IUPAC Name |
1-[2-(4-phenylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-23(27)21-15-19-8-4-5-9-20(19)25(21)22(26)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJFYFNBKFPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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